2-(2-Bromo-ethyl)-piperidine hydrochloride

Description

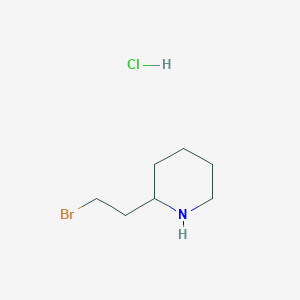

2-(2-Bromo-ethyl)-piperidine hydrochloride is a halogenated piperidine derivative characterized by a bromoethyl substituent at the 2-position of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₇H₁₃BrClN, and it is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. The bromoethyl group enhances electrophilic reactivity, making it valuable for nucleophilic substitution reactions in drug development .

Properties

IUPAC Name |

2-(2-bromoethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.ClH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUNSNVBIRHTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCBr.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-ethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2-bromoethanol in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by nucleophilic substitution.

Liquid Phase Method: This method involves the reaction of piperidine with 2-bromoethanol in an aqueous solution of hydrochloric acid. The reaction is carried out at a controlled temperature, usually around 60-80°C, for several hours to ensure complete conversion.

Gas Phase Method: In this method, piperidine is reacted with gaseous hydrogen bromide. This method is faster but requires specialized equipment to handle the gaseous reagents and control the reaction conditions.

Industrial Production Methods

Industrial production of this compound often employs the liquid phase method due to its simplicity and ease of scaling up. The reaction mixture is typically stirred and heated in large reactors, and the product is isolated by crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-ethyl)-piperidine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substitution patterns.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products

Nucleophilic Substitution: Products include substituted piperidines with various functional groups.

Elimination Reactions: Alkenes are the major products.

Oxidation and Reduction: Piperidones and reduced piperidines are formed.

Scientific Research Applications

Aza-Michael Reaction

One of the primary applications of 2-(2-bromo-ethyl)-piperidine hydrochloride is in the aza-Michael reaction , which involves the conjugate addition of amines to α,β-unsaturated carbonyl compounds. This reaction is crucial for synthesizing β-amino carbonyl derivatives, which serve as intermediates in various pharmaceutical compounds.

- Research Findings : A study demonstrated the conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrochloride to methyl and ethyl acrylate in the presence of triethylamine. This process yielded 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates, marking a significant advancement in synthetic methodologies for preparing β-amino esters .

Synthesis of Indolizidines

The compound has also been utilized in the synthesis of indolizidine derivatives , which are important in medicinal chemistry due to their biological activities.

- Case Study : The aforementioned aza-Michael products were further transformed into 2-(methoxycarbonyl)indolizidine through treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF). This transformation highlights the versatility of this compound as a precursor for complex alkaloids .

Opioid Analgesics

Research into fentanyl-related compounds has identified derivatives that include piperidine structures similar to this compound. These compounds are part of the 4-anilidopiperidine class, known for their potent analgesic properties.

- Insight : Synthetic strategies involving piperidine derivatives have been explored for developing new opioid analgesics with improved efficacy and reduced side effects .

Antiparasitic Activity

Recent studies have focused on piperidine derivatives as potential inhibitors against trypanothione reductase, a target for treating diseases like African sleeping sickness caused by Trypanosoma brucei.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-ethyl)-piperidine hydrochloride involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in medicinal chemistry to design drugs that can target specific proteins or nucleic acids.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 2-(2-Bromo-ethyl)-piperidine hydrochloride and related piperidine derivatives:

Key Observations :

- Reactivity : Bromoethyl derivatives exhibit higher electrophilicity than chloro or alkoxy analogs, facilitating cross-coupling reactions .

- Solubility : Hydrochloride salts generally demonstrate superior aqueous solubility compared to hydrobromides, enhancing bioavailability in drug formulations .

- Biological Activity: Substituent size and electronic properties dictate target specificity. For example, benzyl or phenoxy groups enable interactions with enzymes like acetylcholinesterase or monoamine transporters .

Biological Activity

2-(2-Bromo-ethyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C₇H₁₄BrClN

- Molecular Weight: 221.55 g/mol

The compound features a piperidine ring substituted with a bromoethyl group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromoethyl group enhances its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. For instance, it has demonstrated efficacy against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported in the range of 0.625 to 1.25 mg/mL .

- Antiviral Activity: Preliminary investigations suggest that the compound may exhibit antiviral effects, particularly against viruses such as Chikungunya, with IC₅₀ values around 0.44 µM .

- Anticancer Potential: Some studies have explored the potential of this compound in cancer treatment, indicating that it may induce apoptosis in cancer cells through specific signaling pathways .

Comparative Biological Activity

In comparison to other compounds within the same class, this compound shows a unique profile:

| Compound Name | MIC (µg/mL) | Antibacterial Activity | Antiviral Activity |

|---|---|---|---|

| 2-(2-Bromo-ethyl)-piperidine HCl | 0.625 | Staphylococcus aureus | Chikungunya (IC₅₀ = 0.44 µM) |

| Compound A | 1.25 | Klebsiella pneumoniae | Not tested |

| Compound B | >100 | Low activity | Not applicable |

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study 2: Antiviral Properties

A recent investigation into the antiviral properties of the compound revealed promising results against Chikungunya virus. The study utilized cell cultures to assess the efficacy of the compound, demonstrating significant viral load reduction at low concentrations .

Study 3: Cancer Cell Apoptosis

Research focusing on cancer cell lines indicated that treatment with this compound led to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Q & A

Q. Basic Method :

- ¹H/¹³C NMR : Confirm the presence of the bromoethyl group (δ ~3.5 ppm for CH₂Br and δ ~2.8 ppm for piperidine CH₂N) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 210.06 (free base) and 246.02 (HCl adduct).

- HPLC : Use a C18 column with UV detection at 210 nm; retention time compared to standards ensures purity .

Q. Advanced Method :

- X-ray Crystallography : Resolves ambiguities in stereochemistry or salt form. For example, PubChem data for related piperidine hydrochlorides provide reference crystallographic parameters .

- Thermogravimetric Analysis (TGA) : Assesses hygroscopicity and decomposition temperatures, critical for storage protocols .

What side reactions occur during synthesis of bromoethyl-piperidine derivatives, and how are they mitigated?

Q. Common Side Reactions :

- Elimination : Formation of vinyl-piperidine via dehydrohalogenation, especially under high temperatures or basic conditions.

- Dimerization : Cross-alkylation between piperidine and excess dibromoethane.

Q. Mitigation Strategies :

- Low-temperature alkylation (0–5°C) reduces elimination .

- Stoichiometric control : Limiting dibromoethane to 1.1 equivalents minimizes dimerization.

- Additives : Catalytic KI enhances bromide displacement efficiency, reducing reaction time and side products .

How should researchers resolve contradictions in spectral data for novel piperidine hydrochlorides?

Q. Methodological Approach :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based NMR shifts via Gaussian) .

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to confirm assignments in complex spectra.

- Database Mining : PubChem and ECHA databases provide reference spectra for structurally related compounds (e.g., 2-piperidinoethyl chloride hydrochloride) .

Case Study : Contradictory NOESY signals in a bromoethyl derivative were resolved by simulating rotamer populations using molecular dynamics, confirming the dominant conformation .

How does the bromoethyl substituent influence reactivity in nucleophilic substitution reactions?

Q. Steric and Electronic Effects :

- Leaving Group Ability : The bromine atom acts as a good leaving group, enabling SN2 reactions with amines or thiols.

- Steric Hindrance : The ethyl chain reduces accessibility to the β-carbon, favoring SN1 mechanisms in polar protic solvents .

Q. Applications in Medicinal Chemistry :

- The bromoethyl group is a key intermediate for attaching targeting moieties (e.g., in prodrugs or radiopharmaceuticals). Kinetic studies in DMSO/water mixtures show pH-dependent hydrolysis rates, critical for in vivo stability .

What are best practices for handling and storing this compound?

Q. Basic Protocol :

Q. Advanced Safety :

- Waste Management : Neutralize with 10% NaOH before disposal to convert residual bromide ions into less hazardous NaBr .

- Stability Monitoring : Regular Karl Fischer titration ensures moisture levels remain <0.1% .

What role does this compound play in multi-step organic syntheses?

Q. Intermediate Utility :

- Peptide Coupling : Activates carboxyl groups via HOBt-mediated coupling in solid-phase peptide synthesis.

- Heterocycle Formation : Reacts with thioureas to form thiazolidinones, a scaffold in kinase inhibitors .

Case Study : In a 2023 study, the compound was used to synthesize a spiro-piperidine library via Ugi four-component reactions, demonstrating its versatility in diversity-oriented synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.